6-((4-Bromobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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Description
6-((4-Bromobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C17H12BrN5S and its molecular weight is 398.28. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as [1,2,4]triazolo [4,3-a] pyrazine derivatives, have been evaluated for their inhibitory activities toward c-met/vegfr-2 kinases . These kinases play crucial roles in cell growth and angiogenesis, respectively .
Mode of Action
Similar compounds have shown to inhibit the growth of cells by interacting with their target receptors . This interaction can lead to changes in cell signaling pathways, affecting cell growth and proliferation .
Biochemical Pathways
Compounds with similar structures have been shown to inhibit the expression of c-met and vegfr-2 . This inhibition can affect various downstream effects, including cell growth, angiogenesis, and apoptosis .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its potential interactions with biological systems .
Result of Action
Similar compounds have shown to inhibit the growth of cells in a dose-dependent manner and induce apoptosis . These effects are likely due to the compound’s interaction with its target receptors and its impact on cell signaling pathways .
Properties
IUPAC Name |
6-[(4-bromophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN5S/c18-14-5-3-12(4-6-14)11-24-16-8-7-15-20-21-17(23(15)22-16)13-2-1-9-19-10-13/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQMHDVSDVLRAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.